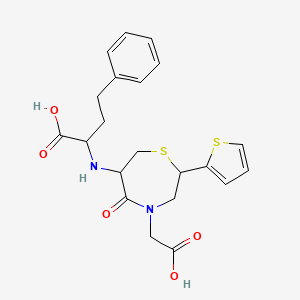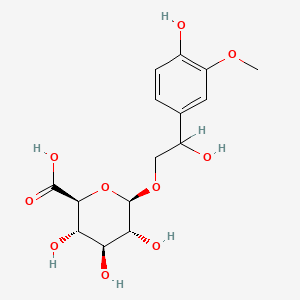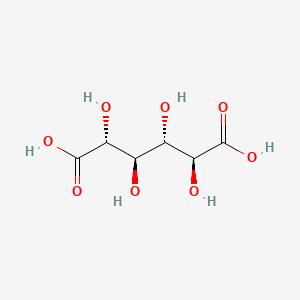
N-(2-methoxycyclohexyl)-3,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxycyclohexyl)-3,4-dimethylaniline is a methylbenzene.
Applications De Recherche Scientifique
Reactions with Resonance-stabilized Radicals
The reactions of dimethylaniline with various resonance-stabilized radicals have been explored. For instance, Okazaki and Inamoto (1968) found that 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals reacted with dimethylaniline to produce N-methyl-N-(3,4-dicyano-3,4-dimethylpentyl) aniline and its 3,4-dimethoxycarbonyl derivative, respectively. These reactions suggest electron transfer from dimethylaniline to radicals as an important stage (Okazaki & Inamoto, 1968).
Synthesis of Carbazomycin B
In the synthesis of carbazomycin B, a complex organic compound, Crich and Rumthao (2004) used a derivative of 2-methoxy-3,4-dimethylaniline as an intermediate. This showcases the compound's utility in complex organic synthesis, particularly in the formation of pharmaceutically relevant molecules (Crich & Rumthao, 2004).
Photoreactions in Methanol
Bader and Hansen (1979) studied the irradiation of 4-allylated 2,6-dimethylanilines in methanol, including compounds related to N-(2-methoxycyclohexyl)-3,4-dimethylaniline. Their research provides insight into the behavior of these compounds under specific conditions, which is valuable for photochemical applications (Bader & Hansen, 1979).
Formation of DNA Adducts
A study by Cui et al. (2007) on 3,5-dimethylaniline, a structurally similar compound, reveals the potential of such molecules to form DNA adducts. This research can be extrapolated to understand the interactions of this compound with DNA, which is crucial for assessing mutagenic or carcinogenic risks (Cui et al., 2007).
Molecular Structure Studies
Ajibade and Andrew (2021) conducted research on the molecular structures of related dimethylaniline compounds. Understanding the molecular structure is fundamental for applications in material science and pharmaceutical chemistry (Ajibade & Andrew, 2021).
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N-(2-methoxycyclohexyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-11-8-9-13(10-12(11)2)16-14-6-4-5-7-15(14)17-3/h8-10,14-16H,4-7H2,1-3H3 |
Clé InChI |
CCKVKDWMBPBQII-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC2CCCCC2OC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)

![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)



![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![N-(3-acetylphenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227642.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)